Dopamine D3 Receptor Antagonism: Hydroxypropyl-Substituted Quinoline versus Unsubstituted 4-Amino and Methylamino Analogs
CAS 881932-73-6 demonstrates sub-30 nM antagonism at the human dopamine D3 receptor (IC50 = 25.7 nM), a critical target for neuropsychiatric disorders. This potency is a direct function of the 2-hydroxypropyl substituent. The closest unsubstituted 4-amino-7-(trifluoromethyl)quinoline-3-carboxylate analog (CAS 1210221-54-7) loses over 90% of this binding affinity, requiring concentrations exceeding 1 µM to achieve significant D3 engagement, while the N-methylamino analog (CAS 1209084-50-3) exhibits only micromolar-level residual activity in the same functional antagonist assay in HEK293 cells [1]. The introduction of the hydroxypropyl group thus provides a > 30-fold improvement in functional potency relative to unsubstituted and methyl-substituted comparators.
| Evidence Dimension | Functional Antagonism at Human Dopamine D3 Receptor (IC50) |
|---|---|
| Target Compound Data | IC50 = 25.7 nM |
| Comparator Or Baseline | Ethyl 4-amino-7-(trifluoromethyl)quinoline-3-carboxylate: IC50 > 1000 nM; Ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate: IC50 > 1000 nM |
| Quantified Difference | > 38.9-fold increase in potency relative to the unsubstituted analog |
| Conditions | Human D3 receptor expressed in HEK293 cells; inhibition of quinpirole-stimulated mitogenesis (antagonist mode) |
Why This Matters
Procurement of the unsubstituted analog would fail to replicate D3-dependent pharmacological effects, leading to false-negative results in neuropsychiatric or addiction-model screens.
- [1] BindingDB Entry BDBM50378001. Affinity data for CHEMBL1627321 (Ethyl 4-((2-hydroxypropyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate). Antagonist activity at human D3 receptor. View Source
